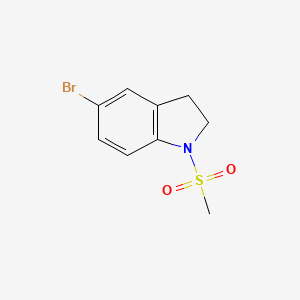

5-Bromo-1-(methylsulfonyl)indoline

Beschreibung

5-Bromo-1-(methylsulfonyl)indoline is a brominated indoline derivative with a methylsulfonyl group at the 1-position. Its molecular formula is C₉H₁₀BrNO₂S, and it has a molecular weight of 276.16 g/mol . The compound is synthesized via nucleophilic substitution or sulfonylation reactions, often involving indoline precursors. Its structural features, including the electron-withdrawing sulfonyl group and bromine substituent, influence reactivity, solubility, and biological activity.

Eigenschaften

IUPAC Name |

5-bromo-1-methylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTSAXZCGBYCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-1-(methylsulfonyl)indoline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-Bromo-1-(methylsulfonyl)indoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Trichloroethyl and cyclopropanecarbonyl substituents (e.g., in and ) increase steric bulk and lipophilicity, which may enhance binding affinity in biological systems but reduce solubility.

- 1-Methyl derivatives (e.g., ) lack the sulfonyl group, making them less polar and more prone to metabolic oxidation.

Physicochemical Properties

- Solubility : Methylsulfonyl derivatives generally exhibit higher aqueous solubility than phenylsulfonyl analogs due to reduced hydrophobicity. For example, 5-Bromo-1-(methylsulfonyl)indoline is more polar than its phenylsulfonyl counterpart (logP ~1.8 vs. ~3.2 estimated) .

- Stability : The methylsulfonyl group enhances thermal stability compared to acetyl or ethylsulfonyl groups, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

Biologische Aktivität

5-Bromo-1-(methylsulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

5-Bromo-1-(methylsulfonyl)indoline has the following structural formula:

- Molecular Formula : C9H10BrN2O2S

- CAS Number : 446054-18-8

The synthesis of this compound typically involves the bromination of indoline derivatives, followed by the introduction of a methylsulfonyl group. Various electrophilic substitution methods have been employed to achieve this, often utilizing brominating agents under controlled conditions to ensure high yield and purity .

Anticancer Properties

Research indicates that 5-bromo derivatives of indole, including 5-bromo-1-(methylsulfonyl)indoline, exhibit notable anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including:

- Jurkat (acute T-lymphoblastic leukemia)

- MCF-7 (mammary gland adenocarcinoma)

- A-549 (non-small cell lung cancer)

Table 1 summarizes the IC50 values for several derivatives tested against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-1-(methylsulfonyl)indoline | Jurkat | 15.6 |

| 5-Bromo-1-(methylsulfonyl)indoline | MCF-7 | 12.3 |

| 5-Bromo-1-(methylsulfonyl)indoline | A-549 | 18.9 |

These results suggest that the presence of bromine at the C-5 position enhances the compound's cytotoxicity compared to non-brominated analogs .

Antimicrobial Activity

In addition to anticancer effects, 5-bromo-1-(methylsulfonyl)indoline has demonstrated antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant bactericidal activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

The biological activity of 5-bromo-1-(methylsulfonyl)indoline may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis. For instance, the compound's action on tumor necrosis factor (TNF) pathways and its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) have been noted in studies focusing on immune modulation and cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of 5-bromo-1-(methylsulfonyl)indoline:

- Combination Therapy : In a study involving mice with mammary tumors, the compound was used in combination with paclitaxel, resulting in significant tumor regression.

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.